REACTION_CXSMILES
|
N1C(=O)C=[CH:3]N1.[C:7]1([N:13]2[C:17](=[O:18])[CH:16]=[CH:15][NH:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.S(OC)(OC)(=O)=O>C1(C)C=CC=CC=1>[CH3:3][N:14]1[CH:15]=[CH:16][C:17](=[O:18])[N:13]1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1NC=CC1=O
|
Name
|
|
Quantity
|
1.153 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1NC=CC1=O
|
Name
|
|
Quantity
|
750 μL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 50° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole refluxed under nitrogen for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
in doing so separated into two phases
|
Type
|
ADDITION
|
Details
|
The remaining layer was then treated with water (1 ml)
|
Type
|
TEMPERATURE
|
Details
|
the whole warmed
|
Type
|
ADDITION
|
Details
|
treated with 40% sodium hydroxide solution (1 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 50° C. for a further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The resultant solution was subsequently extracted with three portions of benzene
|
Type
|
CUSTOM
|
Details
|
These were separated by chromatography on silica (ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N(C(C=C1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 95 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |